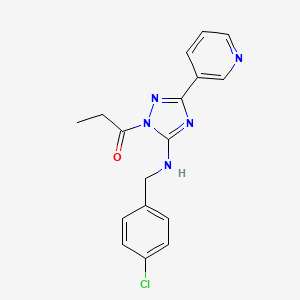

![molecular formula C21H32N2O4S B5602394 N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)

N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives, similar to N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, often involves multi-step chemical reactions starting from basic piperidine or its analogs. A relevant example is the synthesis of O-substituted derivatives of piperidine, where a parent compound is first formed through a coupling reaction, followed by substitution at specific sites with various electrophiles (H. Khalid et al., 2013). This method could be analogous to the synthesis of the target compound, which may involve sulfonylation and subsequent modifications to introduce the specific hydroxycyclohexyl and methylbenzyl groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives like the one in focus is characterized by the presence of a piperidine ring, a versatile scaffold that allows for a wide range of substitutions and modifications. The structural analysis often involves advanced spectroscopic techniques, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms and the configuration of functional groups (V. L. Gein et al., 2005). The presence of sulfonyl and carboxamide groups in the compound of interest adds to its chemical complexity and influences its physical and chemical properties.

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, reflecting their chemical reactivity and interaction with different reagents. For instance, reactions involving piperidine as a basic catalyst in the formation of cyclohexanone derivatives highlight the reactivity of the piperidine nitrogen atom and its utility in organic synthesis (V. L. Gein et al., 2007). Such reactivity is pertinent in further chemical modifications of the this compound molecule to introduce or alter functional groups, influencing its overall chemical behavior.

Physical Properties Analysis

The physical properties of piperidine derivatives, including the compound , are significantly influenced by their molecular structure. Characteristics such as solubility, melting point, and crystalline structure are determined by the nature and arrangement of functional groups within the molecule. For example, the crystal structure analysis of N-p-Methylbenzyl benzamide, a compound with a similar sulfonamide moiety, reveals insights into intermolecular interactions and molecular packing, which can be extrapolated to understand the physical properties of related compounds (Juntao Luo & Wenqiang Huang, 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O4S/c1-16-6-5-7-17(14-16)15-28(26,27)23-12-10-18(11-13-23)21(25)22(2)19-8-3-4-9-20(19)24/h5-7,14,18-20,24H,3-4,8-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWNPEQZHCHBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N(C)C3CCCCC3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

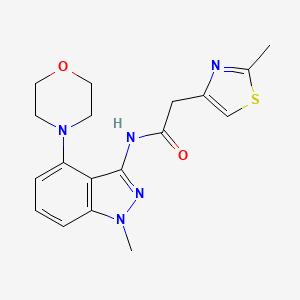

![1-(2-methoxyphenyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-2-piperazinone](/img/structure/B5602312.png)

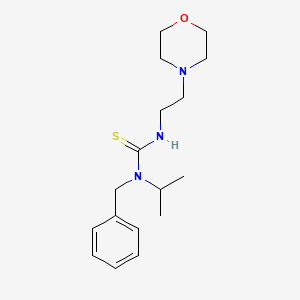

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5602319.png)

amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5602326.png)

![1-{[4-(2-thienylsulfonyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5602337.png)

![(1S*,5R*)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5602340.png)

![N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5602345.png)

![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)

![diethyl [1-methyl-1-(methylamino)ethyl]phosphonate](/img/structure/B5602365.png)

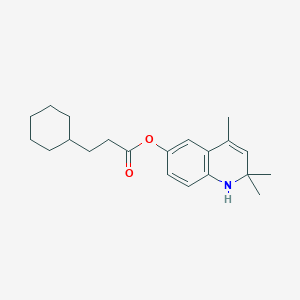

![(3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5602376.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)